molecular formula C10H7F2NO B15199676 5-(Difluoromethoxy)isoquinoline

5-(Difluoromethoxy)isoquinoline

Cat. No.: B15199676
M. Wt: 195.16 g/mol
InChI Key: CWLUEEUCHJADCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a difluoromethoxy (-OCHF₂) group at the 5-position. The difluoromethoxy group introduces electron-withdrawing effects, which can modulate electronic properties, metabolic stability, and binding interactions with biological targets .

Properties

IUPAC Name

5-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLUEEUCHJADCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)isoquinoline can be achieved through several methodologies.

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to enhance yield and selectivity. For example, Iridium(III) catalysis has been used for the C–H/N–O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Research Findings:

Substituent Effects on Receptor Affinity: In 5-HT₃ receptor studies, modifying the isoquinoline scaffold with a 2-NMe group (compound 40) reduced affinity 5-fold, while a 2-NH₂ group (compound 39) caused a 140-fold decrease compared to the parent compound (52). This highlights the critical role of substituent electronic properties . 5-(4-Aminophenyl) derivatives () demonstrated potent anti-cancer activity, suggesting that aromatic extensions with electron-donating groups enhance target engagement.

Synthetic Accessibility: Halogenated derivatives (e.g., 5-Bromo- and 5-Chloroisoquinoline) are synthesized via direct halogenation, serving as intermediates for further functionalization . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables efficient introduction of aryl/heteroaryl groups (e.g., 5-(4-aminophenyl)isoquinoline) .

Biological Implications :

  • Electron-withdrawing groups (e.g., -OCHF₂) may improve metabolic stability by resisting oxidative degradation, as seen in related benzimidazole derivatives .
  • Bulky substituents (e.g., diazepane-sulfonyl groups) can enhance selectivity for kinases but may limit bioavailability due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.